molecular formula C16H16CrO4 B14749862 Chromium;methyl benzoate

Chromium;methyl benzoate

Cat. No.: B14749862
M. Wt: 324.29 g/mol
InChI Key: UBNHVLMBUBVJQG-UHFFFAOYSA-N
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Description

Chromium;methyl benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. The chemical formula for methyl benzoate is C8H8O2. This compound is a colorless liquid with a pleasant, fruity aroma and is poorly soluble in water but miscible with organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzoate is commonly synthesized through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions involve refluxing the mixture of benzoic acid and methanol with the acid catalyst for a few hours until equilibrium is reached .

Industrial Production Methods

In industrial settings, methyl benzoate can also be produced using microwave-assisted esterification. This method involves the use of microwave energy as a source of heat, which provides a safe, economic, and green method of heating. The esterification is carried out using a heterogeneous catalyst, such as zeolite Hβ, which enhances the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Nitric acid and sulfuric acid as catalysts.

    Nucleophilic Substitution: Aqueous sodium hydroxide.

Major Products

    Electrophilic Substitution: Methyl 3-nitrobenzoate.

    Nucleophilic Substitution: Methanol and sodium benzoate.

Mechanism of Action

The mechanism of action of methyl benzoate involves its interaction with various molecular targets and pathways. For instance, as a pesticide, it acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. These modes of action make it effective against a range of agricultural, stored product, and urban insect pests .

Comparison with Similar Compounds

Methyl benzoate can be compared with other similar compounds in the benzoate ester family, such as:

Uniqueness

Methyl benzoate is unique due to its pleasant aroma, making it valuable in the fragrance industry. Additionally, its effectiveness as a natural pesticide offers an environmentally friendly alternative to synthetic chemical pesticides .

List of Similar Compounds

Properties

Molecular Formula

C16H16CrO4

Molecular Weight

324.29 g/mol

IUPAC Name

chromium;methyl benzoate

InChI

InChI=1S/2C8H8O2.Cr/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*2-6H,1H3;

InChI Key

UBNHVLMBUBVJQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1.COC(=O)C1=CC=CC=C1.[Cr]

Origin of Product

United States

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